molecular formula C13H12FN B1439052 (2-Fluorobiphenyl-5-yl)methanamine CAS No. 1181566-38-0

(2-Fluorobiphenyl-5-yl)methanamine

Cat. No. B1439052
M. Wt: 201.24 g/mol
InChI Key: FDDXPIIDDITNEP-UHFFFAOYSA-N
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Patent
US09206168B2

Procedure details

To a solution of 5-cyano-2-fluorobiphenyl (1.96 g) in tetrahydrofuran (35 mL), a solution of borane in tetrahydrofuran (1 M, 35 mL) was added dropwise at room temperature, and the mixture was stirred for 22 hours. Hydrochloric acid (1 M, 7 mL) was gradually added dropwise to the reaction solution, and the mixture was stirred for 2 hours. A 2 M aqueous sodium hydroxide solution was added thereto for separation into organic and aqueous layers. The aqueous layer was subjected to extraction with ethyl acetate. All the organic layers were combined, dried over anhydrous sodium sulfate, and then filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by chromatography on a silica gel column (Biotage Ltd., elution solvent: hexane/ethyl acetate) to obtain the title compound (1.25 g).
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([F:15])=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:8]=1)#[N:2].B.Cl.[OH-].[Na+]>O1CCCC1>[F:15][C:6]1[CH:5]=[CH:4][C:3]([CH2:1][NH2:2])=[CH:8][C:7]=1[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C1)C1=CC=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
for separation into organic and aqueous layers
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was subjected to extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by chromatography on a silica gel column (Biotage Ltd., elution solvent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.